molecular formula C18H24N2O5 B14790484 2-Benzyl-4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

2-Benzyl-4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14790484
M. Wt: 348.4 g/mol
InChI Key: NPWBAMOQBLYFEH-UHFFFAOYSA-N
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Description

2-Benzyl-4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a benzyl group at position 2, a carboxymethyl substituent at position 4, a ketone at position 3, and a tert-butyl ester at position 1. The tert-butyl ester group enhances stability during synthesis and can influence pharmacokinetic properties, while the carboxymethyl and benzyl groups contribute to solubility and target binding .

Properties

IUPAC Name

2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-9-19(12-15(21)22)16(23)14(20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWBAMOQBLYFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine ring, followed by the introduction of the benzyl and tert-butoxycarbonyl groups. The final step involves the addition of the acetic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Position 2 Position 4 Position 3 Position 1 Molecular Weight (g/mol) Notable Activity/Features
2-Benzyl-4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester Benzyl Carboxymethyl Oxo tert-butyl ester ~350 (estimated) Potential kinase inhibition, solubility
(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester Benzyl H (methyl at C2/C5) H tert-butyl ester 304.4 Antidepressant/antipsychotic activity
3-Oxo-4-(1-phenyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester 1-Phenylethyl H Oxo tert-butyl ester ~305 Intermediate for drug synthesis
tert-Butyl 4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylate 3-Bromo-5-fluorobenzyl H H tert-butyl ester ~370 High receptor binding affinity
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate H Ethoxycarbonylmethyl H tert-butyl ester ~300 Building block for organic synthesis

Key Research Findings

Physical and Chemical Properties
  • Thermal Stability : tert-Butyl esters in analogs like MA20 and A20 () decompose at ~125–116 kJ/mol activation energy, suggesting similar stability for the target compound.

Advantages and Limitations

  • Advantages of Target Compound :
    • The carboxymethyl group enhances aqueous solubility, addressing a common limitation of hydrophobic piperazine derivatives.
    • The benzyl group provides aromatic interactions for target binding, as observed in .
  • Limitations :
    • Synthetic complexity due to multiple substituents may reduce yield .
    • The oxo group at position 3 may increase metabolic susceptibility compared to saturated analogs.

Biological Activity

2-Benzyl-4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester, a compound with the molecular formula C18H24N2O5C_{18}H_{24}N_{2}O_{5} and a molecular weight of approximately 348.4 g/mol, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a benzyl group and multiple carboxymethyl groups. Its structural complexity may contribute to diverse biological interactions.

Research indicates that compounds similar to 2-benzyl-4-carboxymethyl-3-oxo-piperazine derivatives exhibit modulatory effects on various biological pathways. For instance, some derivatives have been identified as modulators of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system, which plays a crucial role in pain modulation and anxiety management .

Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties. The presence of functional groups such as carboxymethyl may enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains .

Anti-inflammatory Effects

In vitro studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in conditions like arthritis or other inflammatory diseases .

Case Studies

  • Modulation of FAAH : A study highlighted that related piperazine derivatives effectively inhibited FAAH, leading to increased levels of endocannabinoids, which are known to alleviate pain and anxiety symptoms .
  • Antimicrobial Efficacy : In a comparative analysis of several piperazine derivatives, 2-benzyl-4-carboxymethyl-3-oxo-piperazine demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects of similar compounds indicated a reduction in the production of TNF-alpha and IL-6 in macrophage cultures treated with piperazine derivatives, including 2-benzyl-4-carboxymethyl-3-oxo-piperazine .

Data Table: Biological Activities of Piperazine Derivatives

Activity Type Compound Effect Observed Reference
FAAH Modulation2-Benzyl-4-carboxymethyl-3-oxo-piperazineInhibition leading to increased endocannabinoids
Antimicrobial2-Benzyl-4-carboxymethyl-3-oxo-piperazineEffective against Gram-positive bacteria
Anti-inflammatory2-Benzyl-4-carboxymethyl-3-oxo-piperazineReduced TNF-alpha and IL-6 production

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